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  • Product: 7-Methylpyrido[2,3-b]pyrazine
  • CAS: 397325-35-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methylpyrido[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical characteristics of 7-Methylpyrido[2,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 7-Methylpyrido[2,3-b]pyrazine, a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry.[1] Drawing from established principles and data from closely related analogs, this document offers both foundational knowledge and practical insights for professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[2] This fused heterocyclic system, comprising a pyridine ring fused to a pyrazine ring, is a key pharmacophore in compounds investigated for applications ranging from anticancer and anti-inflammatory agents to fungicides and inhibitors of various enzymes.[2] The introduction of a methyl group at the 7-position, yielding 7-Methylpyrido[2,3-b]pyrazine, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical behavior.[1] Understanding these fundamental characteristics is paramount for its effective utilization in research and development.

Molecular Structure and Core Properties

7-Methylpyrido[2,3-b]pyrazine is characterized by the molecular formula C₈H₇N₃ .[1] Its structure features a planar, aromatic bicyclic system with a methyl substituent on the pyrazine ring.

Caption: Molecular Structure of 7-Methylpyrido[2,3-b]pyrazine.

Table 1: Core Physicochemical Properties of 7-Methylpyrido[2,3-b]pyrazine and Related Compounds
Property7-Methylpyrido[2,3-b]pyrazine (Predicted/Estimated)Pyrido[2,3-b]pyrazine (Experimental)7-Bromopyrido[2,3-b]pyrazine (Experimental)
Molecular Formula C₈H₇N₃C₇H₅N₃C₇H₄BrN₃
Molecular Weight 145.16 g/mol 131.14 g/mol 210.03 g/mol
Melting Point 145-170 °C (estimated)139-143 °C161-166 °C
Boiling Point > 300 °C (estimated)Not available278-299 °C (predicted)[3]
Water Solubility Sparingly soluble (estimated)Soluble4018.16 - 9280.8 mg/L (predicted)[3]
pKa 2-4 (estimated)Not availableNot available

Rationale for Estimations:

  • Melting Point: The introduction of a methyl group generally increases the melting point compared to the parent compound due to increased molecular weight and potentially more efficient crystal packing. The presence of a bromine atom in 7-bromopyrido[2,3-b]pyrazine significantly increases its melting point. Therefore, the melting point of the 7-methyl derivative is estimated to be slightly higher than the parent compound.

  • Boiling Point: The boiling point is expected to be significantly higher than that of related, smaller pyrazines due to the fused ring system and increased molecular weight.

  • Water Solubility: The fused aromatic system suggests low aqueous solubility, although the nitrogen atoms can participate in hydrogen bonding, making it sparingly soluble.

  • pKa: The pyridine and pyrazine nitrogen atoms are basic. The pKa is estimated based on the values for similar nitrogen-containing heterocyclic compounds.

Synthesis and Purification

The synthesis of 7-Methylpyrido[2,3-b]pyrazine can be approached through several established methods for constructing the pyrido[2,3-b]pyrazine scaffold. A common and effective strategy is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

General Synthetic Workflow

SynthesisWorkflow Reactants 5-Methyl-2,3-diaminopyridine + 1,2-Dicarbonyl Compound Condensation Condensation Reaction (e.g., in acetic acid) Reactants->Condensation Crude_Product Crude 7-Methylpyrido[2,3-b]pyrazine Condensation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure 7-Methylpyrido[2,3-b]pyrazine Purification->Final_Product

Caption: General synthetic workflow for 7-Methylpyrido[2,3-b]pyrazine.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on the specific 1,2-dicarbonyl compound used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-2,3-diaminopyridine (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add the 1,2-dicarbonyl compound (e.g., glyoxal, 1.05 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step-by-Step Experimental Protocol: Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 7-Methylpyrido[2,3-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazine rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved before acquiring the spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the closely related isomer, 8-methylpyrido[2,3-b]pyrazine, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and can serve as a useful reference.[4]

Table 2: Predicted Mass Spectrometry Data for Methylpyrido[2,3-b]pyrazine Isomers

AdductPredicted m/z
[M+H]⁺146.07128
[M+Na]⁺168.05322
[M+K]⁺184.02716
Data is for 8-methylpyrido[2,3-b]pyrazine and is expected to be very similar for the 7-methyl isomer.[4]

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrido[2,3-b]pyrazine derivatives typically exhibit characteristic absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance values typically between 0.1 and 1.0).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Determination of pKa

The pKa value, which quantifies the acidity or basicity of a compound, is a critical parameter in drug development as it influences solubility, absorption, and distribution.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Conclusion and Future Directions

This guide has outlined the key physicochemical characteristics of 7-Methylpyrido[2,3-b]pyrazine, providing a foundational understanding for researchers in the field. While specific experimental data for this particular derivative is not extensively reported, the principles and comparative data from related compounds offer a robust framework for its study and application. The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials.[2][5] Further research into the synthesis of a wider range of derivatives and comprehensive evaluation of their biological activities will undoubtedly lead to new and exciting discoveries.

References

  • National Center for Biotechnology Information. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). [Link]

  • PubChemLite. 8-methylpyrido[2,3-b]pyrazine (C8H7N3). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Density Functional Theory (DFT) Analysis of 7-Methylpyrido[2,3-b]pyrazine

Abstract The pyrido[2,3-b]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] This guide provides researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the Density Functional Theory (DFT) analysis of a key derivative, 7-Methylpyrido[2,3-b]pyrazine. Moving beyond a simple procedural outline, this document elucidates the causality behind methodological choices, grounding theoretical calculations in practical applications for drug design. We will explore geometry optimization, vibrational analysis, and the electronic properties that dictate molecular interactions, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The objective is to equip the reader with the theoretical understanding and practical framework to leverage DFT as a predictive tool in the rational design of novel therapeutics.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core

The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine heterocyclic system, a privileged scaffold in drug discovery.[1] Derivatives of this core have garnered significant attention for their diverse pharmacological potential, including applications as anticancer, anti-inflammatory, and antibacterial agents.[1] The addition of a methyl group at the 7th position, yielding 7-Methylpyrido[2,3-b]pyrazine, subtly alters its electronic and steric profile, potentially influencing its binding affinity and selectivity for biological targets.

Understanding the intrinsic electronic structure, reactivity, and intermolecular interaction potential of this molecule is paramount for lead optimization. Density Functional Theory (DFT) serves as a powerful quantum mechanical method to model these properties with high accuracy and at a reasonable computational cost.[2][3] By providing a detailed map of the molecule's electronic landscape, DFT enables a rational, hypothesis-driven approach to drug design, complementing and guiding synthetic efforts.[4][5] This guide will detail the application of DFT to unravel the key chemical descriptors of 7-Methylpyrido[2,3-b]pyrazine.

The DFT Protocol: A Self-Validating Workflow

The accuracy of any DFT study hinges on the judicious selection of the computational method and the implementation of a rigorous, self-validating workflow. Our approach is designed to ensure that the final results represent a true energy minimum and are physically meaningful.

Causality of Method Selection: B3LYP Functional and 6-311++G(d,p) Basis Set

For organic heterocyclic molecules such as 7-Methylpyrido[2,3-b]pyrazine, the combination of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the Pople-style 6-311++G(d,p) basis set offers a robust balance of accuracy and computational efficiency.[6][7]

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated π-systems prevalent in aromatic heterocycles.[8] It has a proven track record for yielding reliable geometries and electronic properties for similar molecular systems.[9][10]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, providing a more flexible description of electron distribution compared to smaller sets. The inclusion of diffuse functions (++) is essential for accurately modeling the behavior of lone-pair electrons (on the nitrogen atoms) and regions of the molecule far from the nuclei.[11] Polarization functions (d,p) are added to non-hydrogen atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in chemical bonds, which is critical for an accurate representation of bonding and intermolecular interactions.[11][12]

Experimental Workflow: From Input Structure to Analyzed Properties

The computational analysis follows a logical sequence of steps, where the output of each preceding step serves as a validated input for the next. This ensures the integrity of the final data.

DFT_Workflow cluster_prep Preparation cluster_core_calc Core Calculation & Validation cluster_analysis Property Analysis A 1. Initial 3D Structure (SMILES or Sketch) B 2. Geometry Optimization (Finds lowest energy state) A->B B3LYP/ 6-311++G(d,p) C 3. Frequency Analysis (Confirms true minimum) B->C Validated Geometry D 4. Electronic Properties (HOMO, LUMO, MEP) C->D Verified Minimum E 5. Bonding & Charge Analysis (NBO) D->E

Caption: A validated DFT workflow ensures each analysis is built upon a reliable foundation.

Step-by-Step Protocol:

  • Structure Input: An initial 3D structure of 7-Methylpyrido[2,3-b]pyrazine is generated, typically from its SMILES string (CN1C=C(C)C2=NC=CN=C12) or built using molecular modeling software.

  • Geometry Optimization: This is the most critical step. An iterative process is performed where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. This process continues until the forces are negligible and the energy has converged, yielding the most stable, equilibrium geometry of the molecule in the gas phase.

  • Vibrational Frequency Analysis: This is a non-negotiable validation protocol. By calculating the second derivatives of the energy with respect to atomic positions, we can predict the vibrational frequencies (e.g., IR spectrum). A true energy minimum will have zero imaginary frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. This step validates that the optimized structure is a stable conformation.

  • Electronic and Bonding Analysis: Once the optimized geometry is confirmed as a true minimum, further calculations are performed on this stable structure to derive the electronic properties (MEP, FMO) and bonding characteristics (NBO).

Analysis of Results: Unveiling the Molecular Portrait

The output of the DFT calculations provides a wealth of quantitative and qualitative data that paints a detailed picture of the molecule's chemical nature.

Optimized Molecular Structure

The geometry optimization yields precise bond lengths and angles. The pyrido[2,3-b]pyrazine core is expected to be nearly planar, a characteristic feature of aromatic systems where p-electrons are delocalized.[13] The calculated parameters serve as a foundational dataset for further analysis, such as creating input files for molecular docking simulations.

Table 1: Predicted Key Geometrical Parameters for 7-Methylpyrido[2,3-b]pyrazine

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length C-N (Pyridine) ~1.34 Å
Bond Length C-N (Pyrazine) ~1.33 Å
Bond Length C=C ~1.39 Å
Bond Length C-CH₃ ~1.51 Å
Bond Angle C-N-C (Pyridine) ~117°
Bond Angle N-C-C (Pyrazine) ~122°

Note: These are representative expected values. Actual calculated values would be reported from the output file.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[9] For 7-Methylpyrido[2,3-b]pyrazine, the pyrazine group is known to lower the HOMO-LUMO gap, enhancing reactivity compared to simpler aromatic systems.[14]

Table 2: Predicted FMO Energies and Reactivity Descriptors

Parameter Predicted Value (eV) Implication
EHOMO -6.5 eV Electron-donating capability
ELUMO -1.8 eV Electron-accepting capability
ΔE (Gap) 4.7 eV High Kinetic Stability, Moderate Reactivity
Hardness (η) 2.35 eV Resistance to change in electron distribution
Softness (S) 0.21 eV⁻¹ Propensity to undergo chemical reactions

Note: Hardness (η) ≈ (ELUMO - EHOMO) / 2; Softness (S) = 1 / (2η)

The HOMO is typically distributed over the electron-rich pyridine ring, while the LUMO is often localized on the electron-deficient pyrazine ring. This separation dictates how the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP): A Guide for Drug-Receptor Interactions

The MEP is an invaluable tool in drug design as it maps the charge distribution onto the molecule's surface, visually identifying sites for intermolecular interactions.[15][16] It is a predictor of how a molecule will be recognized by a receptor or enzyme active site.[17][18]

MEP_Concept A MEP Surface of Molecule B Deep Red (Most Negative Potential, Vmin) • Electron-rich • H-bond acceptor • Site for electrophilic attack C Blue (Most Positive Potential, Vmax) • Electron-poor • H-bond donor • Site for nucleophilic attack D Green (Neutral Potential)

Caption: MEP surfaces visualize regions of charge concentration and depletion on a molecule.

For 7-Methylpyrido[2,3-b]pyrazine, the MEP analysis is expected to reveal:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyridine and pyrazine rings. These are the primary sites for hydrogen bond acceptance, a critical interaction in drug-receptor binding.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the methyl group and the aromatic rings. These regions can act as hydrogen bond donors.

  • Neutral Potential (Green): Covering the carbon framework of the aromatic rings.

This map provides direct, actionable insights for drug design. For instance, to improve binding affinity, a medicinal chemist might add a hydrogen bond donor group to a receptor pocket that can interact with the negative MEP regions on the nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Interactions

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units.[19] This method allows for the quantification of atomic charges and the analysis of stabilizing intramolecular interactions.[20][21]

Key Insights from NBO Analysis:

  • Natural Atomic Charges: NBO provides a more chemically realistic charge distribution than other methods (e.g., Mulliken). It will confirm the high negative charge on the nitrogen atoms and a positive charge on the adjacent carbon and hydrogen atoms.

  • Donor-Acceptor Interactions: NBO analysis can reveal stabilizing interactions, such as hyperconjugation. A key interaction often observed is the delocalization of electron density from a filled lone pair orbital (n) of a nitrogen atom into an empty antibonding orbital (π*) of the aromatic system. The energy associated with this interaction (E(2)) quantifies the stability imparted by this electron delocalization, which is fundamental to the molecule's aromaticity and structure.[22][23]

Table 3: Predicted NBO Charges and Key Intramolecular Interactions

Atom (by position) Predicted NBO Charge Key Donor-Acceptor Interaction Stabilization Energy E(2) (kcal/mol)
N1 (Pyridine) -0.55 e n(N1) -> π*(C2-C3) High
N4 (Pyrazine) -0.52 e n(N4) -> π*(C3-N5) High
N5 (Pyrazine) -0.48 e n(N5) -> π*(C4a-C8a) Moderate
C7 (with CH₃) +0.15 e σ(C-H) -> π*(C6-C7) Low (Hyperconjugation)

Note: Atom numbering is standard for the scaffold. Values are illustrative.

Conclusion and Outlook for Drug Development

The DFT analysis of 7-Methylpyrido[2,3-b]pyrazine provides a multidimensional understanding of its physicochemical properties, which are directly translatable to drug discovery efforts.

  • Rational Design: The MEP map provides a clear guide for designing derivatives with enhanced binding affinity. By understanding where the electron-rich and electron-poor regions are, modifications can be made to achieve better electrostatic complementarity with a biological target.[24]

  • Reactivity Prediction: The HOMO-LUMO gap and FMO distributions help predict the molecule's metabolic stability and potential sites of reaction.[9]

  • Foundation for Further Studies: The optimized geometry and calculated partial charges are essential starting points for more advanced computational techniques like molecular docking and molecular dynamics (MD) simulations, which model the dynamic behavior of the ligand within a protein's binding site.[25]

References

  • Applications of density functional theory in COVID-19 drug modeling - PMC - NIH. (n.d.).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.).
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (n.d.). Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.
  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI.
  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (n.d.). Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • Fun, H. K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. ResearchGate.
  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). Brieflands.
  • The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones - RSC Publishing. (n.d.).
  • 6.2.2. Pyrazines. (n.d.).
  • List of Pyridopyrazine Derivatives | Download Table. (n.d.). ResearchGate.
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy.
  • Computational study of the synthesis of pyrrole-pyrazines. (n.d.). Hilaris Publisher.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • Quantum chemical parameters the B3LYP method on the 6-311++ G(d, p) basis set. (n.d.). ResearchGate.
  • Bean, G. P. (1998). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate.
  • Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. (n.d.). Semantic Scholar.
  • Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts. (2026). ACS Publications.
  • (2025). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. ResearchGate.
  • Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON) and Its Microbial Derivatives DOM-1 and 3-epi-DON. (2026). ACS Omega.
  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (n.d.). Scientific Research Publishing.
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
  • Bean, G. P. (1998). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. SciSpace.
  • NMR Spectra, GIAO and Charge Density Calculations of Five-Membered Aromatic Heterocycles. (2007). PubMed.
  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023). ResearchGate.
  • Natural Bond Orbital (NBO) Analysis. (n.d.).
  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.).
  • Pople Style Basis Sets for the Calculation of NMR Spin–Spin Coupling Constants: the 6-31G-J and 6-311G-J Basis Sets. (2011). ACS Publications.
  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (n.d.). New Journal of Chemistry (RSC Publishing).

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Foundational

Technical Guide: Mechanism of Action & Pharmacological Profiling of 7-Methylpyrido[2,3-b]pyrazine

The following technical guide explores the pharmacological and structural characteristics of the 7-Methylpyrido[2,3-b]pyrazine core. Executive Summary 7-Methylpyrido[2,3-b]pyrazine represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacological and structural characteristics of the 7-Methylpyrido[2,3-b]pyrazine core.

Executive Summary

7-Methylpyrido[2,3-b]pyrazine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for the development of ATP-competitive kinase inhibitors. While simple alkyl-substituted pyrazines are occasionally found in flavor chemistry, the pyrido[2,3-b]pyrazine fused ring system is primarily leveraged in drug discovery to target lipid and protein kinases, specifically within the PI3K/Akt/mTOR and MAPK signaling axes.

This guide dissects the molecular mechanism of this scaffold, elucidating how the 7-methyl substitution influences binding affinity, solubility, and selectivity profiles. It provides a roadmap for researchers to validate its activity through synthesis, structural biology, and signal transduction assays.

Chemical Identity & Structural Biology

The Pharmacophore

The pyrido[2,3-b]pyrazine core is a 6,6-fused heteroaromatic system containing three nitrogen atoms. These nitrogens are not merely structural; they are functional "hooks" for the kinase hinge region.

  • Core Scaffold: Pyrido[2,3-b]pyrazine.[1][2][3][4][5][6][7]

  • Key Substituent: 7-Methyl group.

  • Role: The methyl group at the C7 position typically functions to fill hydrophobic pockets within the ATP-binding site, often interacting with the "gatekeeper" residue or the solvent-exposed front pocket, thereby enhancing potency and selectivity compared to the unsubstituted core.

Binding Mechanism: ATP Competitor

The mechanism of action (MoA) is defined by Type I kinase inhibition . The molecule competes directly with Adenosine Triphosphate (ATP) for the catalytic cleft of the target enzyme.

  • Hinge Interaction: The nitrogen atoms (specifically N1 or N4 of the pyrazine ring and the pyridine nitrogen) serve as hydrogen bond acceptors. They interact with the backbone amide groups of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Hydrophobic Anchoring: The 7-methyl group provides a lipophilic anchor. In many kinase crystal structures, small alkyl groups at this position displace water molecules and engage in Van der Waals interactions with hydrophobic residues (e.g., Methionine, Leucine) lining the pocket.

Core Signaling Pathways

The biological activity of 7-Methylpyrido[2,3-b]pyrazine derivatives is most profound in the PI3K/Akt/mTOR pathway, a master regulator of cell growth and survival. Inhibition of this pathway leads to apoptosis in neoplastic cells.[8]

Pathway Logic
  • Inhibition Event: The compound binds to the ATP pocket of PI3K (Class I) or mTOR.

  • Signal Cessation: This prevents the phosphorylation of PIP2 to PIP3.

  • Downstream Blockade: Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane and activated.

  • Functional Consequence: Effector proteins like mTORC1, S6K, and 4E-BP1 remain inactive, halting protein synthesis and cell cycle progression.

Visualization: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the intervention point of the scaffold within the signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 7-Methylpyrido[2,3-b]pyrazine Inhibitor->PI3K Inhibits (ATP Comp.) PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates S6K S6K / 4E-BP1 mTOR->S6K Phosphorylates CellResponse Cell Growth & Survival S6K->CellResponse Promotes

Caption: Schematic of the PI3K/Akt/mTOR cascade showing the specific inhibition node of the pyrido[2,3-b]pyrazine scaffold.

Experimental Validation Protocols

To rigorously validate the mechanism of action, the following "self-validating" experimental workflows are recommended. These protocols prioritize causality and reproducibility.

Synthesis of the Core Scaffold

Before biological testing, the core must be synthesized with high purity.

  • Method: Condensation of 2,3-diaminopyridine with pyruvic aldehyde (or equivalent dicarbonyls).

  • Reaction:

    • React 2,3-diaminopyridine with methylglyoxal in ethanol/water.

    • Reflux for 2–4 hours.

    • Purify via recrystallization or silica chromatography.

    • Validation: Confirm structure via

      
      H-NMR (distinct methyl singlet ~2.7 ppm) and LC-MS.
      
In Vitro Kinase Assay (FRET-based)

Objective: Quantify


 against recombinant PI3K/mTOR.
Protocol: 
  • Reagents: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LanthaScreen).

  • Setup: Mix kinase (5 nM), Alexa Fluor-labeled tracer (ATP analog), and Europium-labeled antibody.

  • Treatment: Add 7-Methylpyrido[2,3-b]pyrazine (serial dilution: 10

    
    M to 0.1 nM).
    
  • Readout: The inhibitor displaces the tracer. A decrease in FRET signal (Emission ratio 665/615 nm) correlates with binding.

  • Data Integrity: Include Staurosporine as a positive control.

    
     factor must be > 0.5 for assay validity.
    
Cellular Target Engagement (Western Blot)

Objective: Prove the compound penetrates the cell and inhibits the pathway in situ. Protocol:

  • Cell Lines: Use PI3K-hyperactive lines (e.g., PC3 or MCF-7).

  • Dosing: Treat cells for 2–6 hours with the compound (

    
     and 
    
    
    
    ).
  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate/NaF). Critical: Without phosphatase inhibitors, the phosphorylation status is lost, invalidating the assay.

  • Detection: Blot for:

    • p-Akt (Ser473): Direct downstream marker.

    • p-S6 Ribosomal Protein: mTORC1 marker.

    • Total Akt/S6: Loading controls.

  • Result: A dose-dependent reduction in p-Akt/p-S6 bands relative to Total Akt confirms MoA.

Experimental Workflow Diagram

Workflow Synth 1. Synthesis (Condensation) QC 2. QC Validation (NMR/LCMS) Synth->QC Purity >95% QC->Synth Fail Biochem 3. Biochem Assay (TR-FRET IC50) QC->Biochem Pass Cell 4. Cell Assay (Western Blot) Biochem->Cell IC50 < 100nM Hit Validated Hit Cell->Hit p-Akt Reduction

Caption: Step-by-step validation workflow from chemical synthesis to biological confirmation.

Summary of Key Data Points

ParameterCharacteristicRelevance
Scaffold Pyrido[2,3-b]pyrazinePrivileged kinase inhibitor core
Substituent 7-MethylHydrophobic pocket fill / Steric gatekeeper
Primary Target PI3K / mTORCancer cell proliferation & survival
Binding Mode ATP-Competitive (Type I)Reversible inhibition
Key Biomarkers p-Akt (Ser473), p-S6Indicators of pathway suppression
Solubility Moderate (LogP ~1.5–2.5)Suitable for oral bioavailability optimization

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: biological activity. Source: NIH / Royal Society of Chemistry [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PubMed Central [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. Source: NIH / PubMed [Link]

  • Crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate. Source: PubMed [Link]

Sources

Exploratory

The Pyrido[2,3-b]pyrazine Core: A Journey from Obscurity to a Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The pyrido[2,3-b]pyrazine ring system, a fascinating heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrido[2,3-b]pyrazine ring system, a fascinating heterocyclic scaffold, has carved a significant niche in the landscape of modern chemical and biological sciences. From its initial synthesis in the mid-20th century to its current status as a "privileged" structure in medicinal chemistry and materials science, the journey of this molecule is a testament to the enduring quest for novel functionalities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and burgeoning applications of pyrido[2,3-b]pyrazines, offering insights for researchers and professionals in drug discovery and materials development.

Chapter 1: Discovery and Early History - The Genesis of a Scaffold

The first documented synthesis of the parent pyrido[2,3-b]pyrazine ring system was reported in 1953 by G. W. H. Cheeseman. His pioneering work involved the condensation of 2,3-diaminopyridine with glyoxal, laying the foundational stone for the exploration of this heterocyclic family. This initial synthesis, while fundamental, was just the beginning of a long and evolving story of synthetic innovation.

The First Synthesis: A Landmark Condensation

The seminal work by Cheeseman established a straightforward and robust method for the construction of the pyrido[2,3-b]pyrazine core. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.

Experimental Protocol: The First Synthesis of Pyrido[2,3-b]pyrazine

  • Step 1: Reaction Setup

    • A solution of 2,3-diaminopyridine in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Step 2: Addition of Glyoxal

    • An aqueous solution of glyoxal is added dropwise to the solution of 2,3-diaminopyridine with stirring.

  • Step 3: Reflux and Reaction Monitoring

    • The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield pure pyrido[2,3-b]pyrazine.

Chapter 2: The Evolution of Synthetic Methodologies

Following its initial discovery, the synthetic toolbox for accessing pyrido[2,3-b]pyrazines has expanded significantly. The quest for more efficient, versatile, and environmentally benign methods has led to the development of a variety of synthetic strategies.

Classical Condensation Reactions

The condensation of 1,2-diaminopyridines with α-dicarbonyl compounds remains a cornerstone of pyrido[2,3-b]pyrazine synthesis. This method offers a high degree of flexibility in introducing substituents at the 2- and 3-positions of the pyrazine ring.

Multicomponent Reactions (MCRs)

In recent years, multicomponent reactions have gained prominence for their atom economy and operational simplicity. A notable example involves the one-pot reaction of an aldehyde, an isocyanide, and 2-amino-3-chloropyridine, which efficiently constructs the pyrido[2,3-b]pyrazine scaffold in a single step.

Experimental Protocol: A Modern Multicomponent Synthesis

  • Step 1: Reaction Setup

    • To a solution of 2-aminopyrazine and a substituted aromatic aldehyde in ethanol, indane-1,3-dione is added.[1]

  • Step 2: Catalysis and Reaction Conditions

    • A catalytic amount of p-toluenesulfonic acid (p-TSA) (20 mol%) is added to the mixture.[1] The reaction is then stirred at a specified temperature for a designated time (e.g., 9 hours).[1]

  • Step 3: Product Isolation and Purification

    • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried to afford the pure pyrido[2,3-b]pyrazine derivative.[1] This method has been shown to produce yields in the range of 82-89%.[1]

Synthesis from Novel Precursors

Innovative approaches utilizing unique starting materials have further broadened the synthetic accessibility of this scaffold. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters.

Chapter 3: Pyrido[2,3-b]pyrazines in Medicinal Chemistry: A Privileged Scaffold

The pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This is largely attributed to its ability to engage in various non-covalent interactions with biological targets.

Anticancer Activity

A significant area of research has focused on the development of pyrido[2,3-b]pyrazine-based anticancer agents. Notably, derivatives of this scaffold have shown potent activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Some compounds have demonstrated the ability to overcome resistance to existing EGFR inhibitors, particularly those with the T790M mutation.[2]

The pyrido[2,3-b]pyrazine core often acts as a hinge-binding motif, interacting with the ATP-binding site of the EGFR kinase domain. The pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region.[2] Substituents on the scaffold can then be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For drug-resistant mutants like T790M, the "gatekeeper" residue is mutated, altering the shape and accessibility of the active site. Successful inhibitors are designed to accommodate this change while maintaining key interactions.[2]

EGFR_Inhibition cluster_EGFR EGFR Kinase Domain ATP_Binding_Site ATP Binding Site Hinge_Region Hinge Region (Met793) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue (T790) Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido[2,3-b]pyrazine->Hinge_Region H-Bond with Met793 Pyrido[2,3-b]pyrazine->Hydrophobic_Pocket Hydrophobic Interactions Pyrido[2,3-b]pyrazine->Gatekeeper_Residue Overcomes T790M Resistance caption EGFR Inhibition Mechanism NLO_Properties cluster_Molecule Pyrido[2,3-b]pyrazine Derivative Donor Electron Donor (e.g., Amine) Core Pyrido[2,3-b]pyrazine (Acceptor) Donor->Core Donates Electrons Acceptor_sub Electron Acceptor (Substituent) Donor->Acceptor_sub Creates Dipole Moment Core->Acceptor_sub Accepts Electrons Charge_Transfer Intramolecular Charge Transfer (ICT) NLO_Response Nonlinear Optical Response (β) Charge_Transfer->NLO_Response Enhances caption Origin of NLO Properties

Caption: Donor-acceptor structure leading to NLO properties.

Conclusion: A Scaffold with a Bright Future

From its humble beginnings in a mid-century chemical synthesis to its current prominence in diverse scientific disciplines, the pyrido[2,3-b]pyrazine scaffold has proven to be a molecule of remarkable versatility and potential. Its synthetic accessibility, coupled with its unique electronic and structural features, has made it a fertile ground for the development of novel therapeutics and advanced materials. As our understanding of structure-activity and structure-property relationships continues to deepen, the future of pyrido[2,3-b]pyrazine chemistry promises even more exciting discoveries and innovations.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2023. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • Novel pyrido[2,3-b]o[1][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 2023. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. Journal of Materials Chemistry C, 2019. [Link]

  • Pyrido[2,3-b]pyrazine-based donor–acceptor emitters for high-efficiency TADF OLEDs. SPIE Digital Library, 2024. [Link]

  • Facile Synthesis of Imidazolidines by Condensation of Aromatic Amines with Glyoxal and Formaldehyde. ResearchGate. [Link]

  • Method of preparing pyrazinoic acid.
  • (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate, 2023. [Link]

  • A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 2019. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 2014. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

  • One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv, 2023. [Link]

  • Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range. Advanced Optical Materials, 2019. [Link]

  • Condensation of an amine with glyoxal. ChemSpider SyntheticPages. [Link]

  • Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Letters in Drug Design & Discovery, 2024. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2020. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 7-Methylpyrido[2,3-b]pyrazine in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the potential applications and investigational protocols for 7-Me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the potential applications and investigational protocols for 7-Methylpyrido[2,3-b]pyrazine, a novel compound within the broader class of pyrido[2,3-b]pyrazines, which have demonstrated significant promise in cancer research. While specific data on the 7-methyl derivative is emerging, this guide synthesizes established knowledge of the parent scaffold and its analogues to provide a robust framework for its evaluation as a potential anti-cancer agent.

I. Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] This scaffold is a key component in a variety of compounds that have been investigated for their therapeutic potential, including as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology.

Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have been extensively studied as anticancer agents, targeting critical pathways involving tyrosine kinases (TKs), phosphatidylinositol-3-kinase (PI3K), and cyclin-dependent kinases (CDKs).[3][5][6] Notably, certain pyrido[2,3-b]pyrazine analogues have shown potent activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to existing therapies like erlotinib.[7] These compounds have been demonstrated to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers, and to induce programmed cell death, or apoptosis.[1][7]

The specific substitution on the pyrido[2,3-b]pyrazine ring system is crucial in determining the compound's biological activity and target specificity. While the direct impact of a methyl group at the 7-position has not been extensively documented in publicly available literature, structure-activity relationship (SAR) studies of similar compounds suggest that substitutions at this position can significantly influence kinase binding and overall cellular potency.[3][8] Therefore, 7-Methylpyrido[2,3-b]pyrazine warrants thorough investigation as a potential novel anticancer agent.

II. Proposed Mechanism of Action and Investigational Strategy

Based on the known activities of the pyrido[2,3-b]pyrazine scaffold, a primary hypothesis is that 7-Methylpyrido[2,3-b]pyrazine may function as a kinase inhibitor. A logical starting point for investigation is its effect on key signaling pathways frequently implicated in cancer, such as the EGFR and PI3K/Akt pathways.

Proposed Signaling Pathway for Investigation

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates 7-MPP 7-Methylpyrido [2,3-b]pyrazine 7-MPP->EGFR Inhibits (Hypothesized) Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition

Caption: Hypothesized mechanism of 7-Methylpyrido[2,3-b]pyrazine targeting the EGFR signaling pathway.

Experimental Workflow for Compound Evaluation

A systematic approach is essential for characterizing the anticancer properties of a novel compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

workflow start Start: 7-Methylpyrido[2,3-b]pyrazine screen Cytotoxicity Screening (MTT Assay) start->screen ic50 Determine IC50 Values screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Mechanism of Action (Western Blot) apoptosis->western cell_cycle->western conclusion Conclusion: Anticancer Potential western->conclusion

Caption: A streamlined workflow for the in vitro evaluation of 7-Methylpyrido[2,3-b]pyrazine.

III. Protocols for In Vitro Evaluation

The following protocols are provided as a guide for the investigation of 7-Methylpyrido[2,3-b]pyrazine in cancer cell lines. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

A. Cell Viability/Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, HCC827, H1975) in appropriate media until they reach 70-80% confluency.[1]

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Methylpyrido[2,3-b]pyrazine in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of media containing the different concentrations of the compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Osimertinib).[1]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIC50 (µM)
A549 (WT-EGFR)7-Methylpyrido[2,3-b]pyrazineExample: 5.2
HCC827 (EGFR del19)7-Methylpyrido[2,3-b]pyrazineExample: 1.8
H1975 (L858R/T790M)7-Methylpyrido[2,3-b]pyrazineExample: 3.5
BEAS-2B (Normal Lung)7-Methylpyrido[2,3-b]pyrazineExample: >50
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat them with 7-Methylpyrido[2,3-b]pyrazine at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[13]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

    • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells[13]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis

Principle: The cell cycle consists of four distinct phases: G0/G1, S, and G2/M.[16] The DNA content of the cell doubles during the S phase. By staining the DNA with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified by flow cytometry based on their DNA content.[17][18]

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with 7-Methylpyrido[2,3-b]pyrazine as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Generate a histogram of DNA content.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18] An accumulation of cells in a particular phase may suggest a cell cycle arrest.

D. Western Blotting for Mechanistic Insights

Principle: Western blotting is a technique used to detect specific proteins in a sample.[20] It can be used to assess the expression levels and activation state (e.g., phosphorylation) of key proteins in signaling pathways to elucidate the mechanism of action of a compound.[21][22]

Protocol:

  • Protein Extraction:

    • Treat cells with 7-Methylpyrido[2,3-b]pyrazine for various time points and concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[22]

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

    • Compare the expression and phosphorylation levels of target proteins between treated and untreated cells.

IV. Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel anticancer agents. The systematic evaluation of 7-Methylpyrido[2,3-b]pyrazine using the protocols outlined in this guide will provide valuable insights into its cytotoxic and mechanistic properties. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully assess its therapeutic potential.

V. References

  • Deshmukh, S. J., et al. (2023). Novel pyrido[2,3-b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Deshmukh, S. J., et al. (2023). Novel pyrido[2,3-b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Johnson, T. R., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Journal of Medicinal Chemistry. [Link]

  • Wei, P., et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • Bio-Techne. (n.d.). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Elslager, E. F., et al. (1983). Biological Effects and Structure-Activity Relationships of 1,2-Dihydropyrido[3,4-b]pyrazines. Cancer Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gamage, S. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • Lee, J. S., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]

  • Jayakumari, S., & Johnson, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Application

Application Note: Protocols for Antimicrobial Evaluation of 7-Methylpyrido[2,3-b]pyrazine Scaffolds

Executive Summary & Scientific Rationale 7-Methylpyrido[2,3-b]pyrazine is a fused heterocyclic scaffold structurally related to pteridines and quinoxalines. In medicinal chemistry, this pharmacophore is investigated for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

7-Methylpyrido[2,3-b]pyrazine is a fused heterocyclic scaffold structurally related to pteridines and quinoxalines. In medicinal chemistry, this pharmacophore is investigated for its ability to inhibit folate metabolism (dihydrofolate reductase - DHFR) and interact with bacterial DNA gyrase due to its planar, intercalative nature.

While promising, the 7-methyl substitution introduces specific physicochemical challenges distinct from the parent heterocycle:

  • Lipophilicity: The methyl group enhances membrane permeability but significantly reduces aqueous solubility compared to the unsubstituted parent.

  • Oxidative Instability: The methyl group on the electron-deficient pyrazine ring is susceptible to oxidation (forming aldehydes/acids) if stored improperly in solution.

  • Optical Interference: Like many fused nitrogen heterocycles, this compound is often chromogenic (yellow-orange) and potentially fluorescent, which can skew standard Optical Density (OD600) readouts.

This guide details the protocols required to generate reproducible antimicrobial data for this specific scaffold, adhering to CLSI M07-A11 standards while correcting for compound-specific interferences.

Pre-Analytical Considerations

Solubility & Stock Preparation

The primary cause of assay failure with pyrido[2,3-b]pyrazines is precipitation upon dilution into aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock. Avoid higher concentrations to prevent "crashing out" during freeze-thaw cycles.

  • Storage: Aliquot into single-use amber microcentrifuge tubes. Store at -20°C. Do not refreeze more than once.

Stability Warning

The 7-methyl group is activated by the electron-withdrawing nature of the fused ring system.

  • Risk: Photo-oxidation or radical halogenation.

  • Mitigation: All handling must be performed under low-light conditions or using amber vessels. Solutions should be prepared fresh on the day of the assay.

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well) Standard: Adapted from CLSI M07-A11

Materials[1][2][3][4][5][6][7]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Readout Reagent: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) .

    • Why? 7-Methylpyrido[2,3-b]pyrazine is likely colored.[2] Visual turbidity or OD600 readings will be inaccurate. A metabolic dye is required to distinguish live/dead cells.[3]

  • Plates: 96-well clear, flat-bottom polystyrene plates (treated for tissue culture if testing biofilm; non-treated for planktonic).

Workflow Diagram (Dilution Logic)

MIC_Workflow Stock Master Stock (20 mM in 100% DMSO) Inter Intermediate Dilution (400 µM in Media) 2% DMSO Stock->Inter 1:50 Dilution (Prevents Shock Precip.) Plate Assay Plate (Final) (200 µM to 0.4 µM) <1% DMSO Inter->Plate Serial 2-fold Dilution Bacteria Bacterial Inoculum (5 x 10^5 CFU/mL) Bacteria->Plate Add equal vol (1:1)

Figure 1: Two-step dilution scheme to ensure DMSO concentration remains <1% in the final assay, preventing solvent toxicity from masking compound activity.

Step-by-Step Procedure
  • Inoculum Prep: Prepare a 0.5 McFarland standard of the test organism (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

    • Add 200 µL of the Intermediate Dilution (see Fig 1) into column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

    • Result: Columns 1–10 contain drug (decreasing conc). Column 11 is Growth Control (no drug). Column 12 is Sterility Control (media only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11. Add 100 µL sterile media to column 12.

    • Final Volume: 200 µL/well.

    • Final Bacterial Conc:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35 ± 2°C (aerobic).

  • Readout (The Critical Modification):

    • Add 20 µL of Resazurin (0.015%) to all wells.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Protocol B: Time-Kill Kinetics

Purpose: Determine if the 7-methyl derivative is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Experimental Setup
  • Preparation: Prepare four tubes containing CAMHB with the compound at concentrations of:

    • 0x MIC (Control)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculation: Inoculate with

    
     CFU/mL (final).
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots (1:10 steps) in sterile saline.

    • Spot-plate 10 µL onto Mueller-Hinton Agar.

    • Count colonies after 24h incubation.

Data Analysis Table
Time Point (h)Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)Interpretation
05.75.75.7Baseline
47.25.54.1Early Inhibition
249.15.8 (Static)2.5 (Cidal)Result

Note: A reduction of ≥3 Log10 CFU/mL relative to the initial inoculum is the definition of bactericidal activity.

Protocol C: Mechanism of Action (Membrane vs. DNA)

Since pyrido[2,3-b]pyrazines can act via DNA intercalation (like acridines) or membrane disruption, a Dual-Reporter Assay is recommended.

Assay Logic
  • Agent A: SYTOX Green (Membrane Impermeable). Fluorescence indicates membrane pore formation.

  • Agent B: DAPI (Cell Permeable). Stains all DNA (normalization).

Workflow Diagram

MOA_Logic Start Treat Bacteria with 7-Methylpyrido[2,3-b]pyrazine Incubate Incubate 1h Start->Incubate Stain Add SYTOX Green Incubate->Stain Read Measure Fluorescence (Ex 504nm / Em 523nm) Stain->Read Decision High Fluorescence? Read->Decision Membrane Mechanism: Membrane Disruption Decision->Membrane Yes Intracellular Mechanism: Intracellular (DNA/Folate) (Proceed to Gyrase Assay) Decision->Intracellular No

Figure 2: Logic flow to distinguish between membrane-lytic activity and intracellular targeting (e.g., DNA gyrase or DHFR inhibition).

References & Grounding

  • CLSI M07-A11 : Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[4]

  • Solubility & Scaffolds : Pyrido[2,3-b]pyrazine derivatives: Synthesis and biological evaluation. (General scaffold context).

  • Color Interference Protocols : Addressing interference in antibacterial assays with colored compounds. BenchChem Application Notes.

  • Resazurin Assay : Methods for screening and evaluation of antimicrobial activity. NIH/PubMed Central.

Disclaimer: This protocol is for research use only. 7-Methylpyrido[2,3-b]pyrazine is a chemical probe and has not been approved for clinical use. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Method

developing 7-Methylpyrido[2,3-b]pyrazine-based fluorescent probes

Application Note & Protocol Guide | AN-PYR-07 Abstract The pyrido[2,3-b]pyrazine scaffold represents a class of electron-deficient heterocycles ideal for developing "Donor-Acceptor" (D-A) fluorescent probes. Specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-PYR-07

Abstract

The pyrido[2,3-b]pyrazine scaffold represents a class of electron-deficient heterocycles ideal for developing "Donor-Acceptor" (D-A) fluorescent probes. Specifically, the 7-methylpyrido[2,3-b]pyrazine derivatives exhibit strong Intramolecular Charge Transfer (ICT) characteristics, large Stokes shifts, and environmental sensitivity (solvatochromism). These properties make them exceptional candidates for imaging lipid droplets (LDs) and sensing micro-environmental polarity changes in live cells.

This guide addresses the two primary bottlenecks in developing these probes: regioselective synthesis (distinguishing the 7-methyl from the 6-methyl isomer) and biological validation for lipid droplet specificity.

Part 1: Rational Design & Regioselective Synthesis

The Challenge of Regioisomerism

The standard synthesis involves condensing 2,3-diaminopyridine with pyruvaldehyde (2-oxopropanal). Because the diamine is asymmetric, this reaction produces two regioisomers:

  • 7-methylpyrido[2,3-b]pyrazine (Target: often thermodynamically favored under specific acidic conditions).

  • 6-methylpyrido[2,3-b]pyrazine (By-product: often kinetically favored).

Separating these isomers is difficult due to similar polarity. Therefore, reaction condition control is superior to chromatographic separation.

Expert Insight: Thermodynamic vs. Kinetic Control
  • Neutral/Basic Conditions: Tend to produce a mixture or favor the kinetic product (6-methyl).

  • Acidic Conditions (TFA/Acetic Acid) at Low Temp: Protonation of the more basic pyridine nitrogen directs the nucleophilic attack, favoring the 7-methyl isomer.

DOT Diagram: Regioselective Synthesis Pathway

SynthesisPathway Reagents 2,3-Diaminopyridine + Pyruvaldehyde ConditionA Route A: Ethanol, RT (Neutral) Reagents->ConditionA ConditionB Route B: Acidic (TFA/AcOH) 0°C -> RT Reagents->ConditionB Mix Mixture of Isomers (Hard to Separate) ConditionA->Mix Target 7-Methylpyrido[2,3-b]pyrazine (Major Product >90%) ConditionB->Target Functionalization Functionalization (e.g., Aldol Condensation with Aromatic Aldehydes) Target->Functionalization Probe Final D-A Fluorescent Probe (ICT Active) Functionalization->Probe

Figure 1: Synthetic pathway highlighting the divergence in regioselectivity based on reaction conditions.

Protocol 1: Regioselective Synthesis of the 7-Methyl Core

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)

  • Pyruvaldehyde (40% aq. solution, 1.2 eq)

  • Solvent: Ethanol/Acetic Acid (10:1 v/v) or pure Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve 2,3-diaminopyridine in the solvent system in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add pyruvaldehyde dropwise over 20 minutes. Note: Slow addition at low temperature is critical for regiocontrol.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours.

  • Work-up: Neutralize with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄. Evaporate solvent.

  • Validation: Check NMR. The 7-methyl proton typically appears as a singlet around 2.7-2.8 ppm , while the aromatic protons show a specific coupling pattern distinct from the 6-methyl isomer.

Part 2: Photophysical Characterization

The 7-methylpyrido[2,3-b]pyrazine core is electron-deficient. To create a probe, you typically extend the conjugation at the methyl group (via Knoevenagel condensation) or substitute the core with electron-donating groups (amines) to establish an Intramolecular Charge Transfer (ICT) mechanism.[1]

Solvatochromism

These probes exhibit positive solvatochromism (red-shift in emission with increasing solvent polarity), validating the ICT mechanism.[2]

Table 1: Typical Photophysical Data (Example for a Dimethylamino-derivative)

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Appearance
Toluene 2.4420490700.85Bright Blue/Green
DCM 3.1435530950.70Green
DMSO 7.24506101600.15Weak Red
Water 10.2445QuenchedN/A<0.01Non-fluorescent

Note: The fluorescence quenching in water (ACQ effect) is a common feature of these lipophilic dyes, which actually enhances signal-to-noise ratio when the dye enters hydrophobic lipid droplets.

Part 3: Biological Validation (Lipid Droplet Imaging)

Because the probe is lipophilic and exhibits ICT, it will selectively accumulate in the non-polar core of lipid droplets (LDs) and light up, while remaining dark in the cytoplasm.

DOT Diagram: Experimental Workflow

BioWorkflow CellPrep 1. Cell Culture (HeLa or HepG2) Staining 2. Probe Incubation (1-5 µM, 15-30 min) CellPrep->Staining Wash 3. PBS Wash (3x) Remove excess probe Staining->Wash CoStain 4. Co-localization Control (Nile Red or BODIPY 493/503) Wash->CoStain Imaging 5. Confocal Microscopy Excitation: 405/488 nm CoStain->Imaging Analysis 6. Pearson's Coefficient Calculation Imaging->Analysis Result Validated LD Probe (High S/N Ratio) Analysis->Result

Figure 2: Biological validation workflow for lipid droplet specificity.

Protocol 2: Live Cell Imaging

Materials:

  • HeLa or HepG2 cells (70% confluence).

  • Probe Stock Solution: 1 mM in DMSO.

  • Commercial LD Tracker: Nile Red (Red channel) or BODIPY 493/503 (Green channel).

Step-by-Step:

  • Preparation: Seed cells on confocal dishes and incubate for 24h.

  • Dosing: Dilute Probe Stock to 5 µM in culture medium. Replace cell medium with this staining solution.

  • Incubation: Incubate for 20–30 minutes at 37°C. Expert Note: These probes are membrane-permeable; long incubations are unnecessary and may cause non-specific staining.

  • Washing: Remove medium and wash cells 3x with PBS (pH 7.4).

  • Co-staining (Optional but Recommended): Add Nile Red (1 µM) for 10 mins, wash 3x.

  • Imaging:

    • Probe Channel: Ex: 405 nm or 488 nm (depending on derivative); Em: 500–550 nm.

    • Nile Red Channel: Ex: 559 nm; Em: 570–650 nm.

  • Data Analysis: Calculate the Pearson’s Correlation Coefficient (PCC). A value > 0.85 indicates high specificity for lipid droplets.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthesis Yield Formation of 6-methyl isomer.Switch solvent to Acetic Acid or TFA; lower reaction temp to 0°C or -10°C.
No Fluorescence in Cells Probe aggregation or concentration too low.Check solubility in medium. If precipitating, use Pluronic F-127 (0.02%) as a dispersant.
High Background Signal Non-specific binding to membranes.Reduce incubation time (<15 min) or concentration (<1 µM). Wash more thoroughly.
Blue-Shifted Emission Probe is in a less polar environment than expected.This is data, not an error. It indicates the probe is deep inside the LD core (triglycerides) rather than the surface.

References

  • Regioselective Synthesis

    • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[3] (2025).[3][4][5] ResearchGate.

  • Lipid Droplet Application

    • A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. (2025).[3][4][5] MDPI. (Cited for comparative protocol standards).

  • Solvatochromism & Mechanism

    • Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. (2024).[5][6][7] Royal Society of Chemistry (RSC).

  • General Scaffold Synthesis

    • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[1][4][8][9] (2023).[5][8] RSC Advances.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validating the Binding Mode of 7-Methylpyrido[2,3-b]pyrazine Scaffolds: A Comparative Mutagenesis Guide

Executive Summary 7-Methylpyrido[2,3-b]pyrazine represents a privileged scaffold in medicinal chemistry, primarily utilized as an ATP-competitive inhibitor for protein kinases (e.g., EGFR, BRAF, p38).[1] Its structural s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylpyrido[2,3-b]pyrazine represents a privileged scaffold in medicinal chemistry, primarily utilized as an ATP-competitive inhibitor for protein kinases (e.g., EGFR, BRAF, p38).[1] Its structural similarity to the adenine ring of ATP allows it to anchor into the kinase hinge region. However, confirming its precise binding orientation—specifically the role of the 7-methyl group in conferring selectivity—requires rigorous validation.

This guide compares Site-Directed Mutagenesis (SDM) against structural alternatives (X-ray Crystallography, In Silico Docking) and provides a validated protocol for functionally mapping the binding pocket.

Part 1: The Challenge of Binding Mode Validation

The primary challenge with pyrido[2,3-b]pyrazine derivatives is distinguishing between multiple potential binding orientations ("flip" modes) within the ATP binding pocket. The nitrogen-rich core can form hydrogen bonds with hinge residues (e.g., Met793 in EGFR) in different alignments.

  • Hypothesis: The 7-methyl group typically occupies a specific hydrophobic sub-pocket (often near the "Gatekeeper" residue), conferring selectivity over other kinases.

  • Validation Goal: To prove that the compound binds via the predicted Type I ATP-competitive mode and that the 7-methyl group is essential for this specific interaction.

Comparative Methodology: Why Mutagenesis?

While X-ray crystallography is the structural "gold standard," it is resource-intensive and often fails with flexible ligand-protein complexes. Mutagenesis offers a functional, high-throughput alternative.

Table 1: Comparative Analysis of Validation Methods

FeatureSite-Directed Mutagenesis (SDM)X-Ray CrystallographyIn Silico Docking
Primary Output Functional Data (

/

shifts)
Atomic Resolution StructurePredicted Binding Pose
Throughput High (can test 10+ mutants/week)Low (months for optimization)Very High (virtual screening)
Cost Low (standard PCR reagents)High (beamline/crystallization)Low (software license)
Physiological Relevance High (measured in solution/cell)Medium (crystal packing artifacts)Low (static models)
Resolution Residue-level mappingAtomic-levelTheoretical

Part 2: Strategic Mutagenesis Design

To validate the 7-Methylpyrido[2,3-b]pyrazine binding mode, you cannot mutate randomly. You must design mutations that probe specific steric and electrostatic interactions predicted by your docking model.

The Gatekeeper Probe (Steric Clash)
  • Target Residue: The "Gatekeeper" (e.g., T790 in EGFR, T315 in Abl).

  • Mutation Strategy: Mutate a small residue (Thr) to a bulky one (Met or Ile).

  • Prediction: If the 7-methyl group sits deep in the hydrophobic pocket, the T->M mutation should cause a >50-fold increase in

    
      due to steric clash. If the compound binds in a "flipped" mode where the methyl points to the solvent, the shift will be negligible.
    
The Hinge Anchor (Hydrogen Bonding)
  • Target Residue: Backbone amides of the hinge region (e.g., Met793).

  • Mutation Strategy: Note: You cannot mutate the backbone. Instead, mutate adjacent residues (e.g., Solven-front Gly/Cys) to bulky residues to disrupt the hinge geometry.

The Selectivity Filter (Hydrophobic Contact)
  • Target Residue: Residues lining the back of the ATP pocket (e.g., Lys745 catalytic lysine).

  • Mutation Strategy: Conservative mutation (e.g., Lys -> Ala) to remove electrostatic anchors.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a modified QuikChange workflow, optimized for kinase domains.

Phase 1: In Silico Design & Primer Generation
  • Visualize: Load the Wild Type (WT) kinase structure (e.g., PDB: 4I23 for EGFR) in PyMOL. Dock the 7-Methylpyrido[2,3-b]pyrazine ligand.

  • Identify: Select residues within 4Å of the 7-methyl group.

  • Design Primers: Design mutagenic primers (25-45 bases) with the mutation in the center.

    
     should be 
    
    
    
    .[2]
Phase 2: Mutagenesis Workflow (The "QuikChange" Variation)

Reagents:

  • High-fidelity DNA Polymerase (e.g., Phusion or PfuTurbo).[3]

  • Methylated Template DNA (WT Kinase plasmid).

  • DpnI Restriction Enzyme.[2]

Step-by-Step:

  • PCR Amplification:

    • Mix: 50 ng Template, 125 ng Forward Primer, 125 ng Reverse Primer, 1 μL dNTPs, 1 U Polymerase.

    • Cycle:

      
       (30s) 
      
      
      
      [
      
      
      (30s) /
      
      
      (1 min) /
      
      
      (1 min/kb)] x 16 cycles.
    • Expert Tip: Add 3% DMSO if the kinase gene is GC-rich (common in human kinases).

  • Template Elimination:

    • Add 1 μL DpnI directly to the PCR product.

    • Incubate at

      
       for 1 hour.[2]
      
    • Mechanism:[4][5][6][7] DpnI digests the methylated parental plasmid, leaving only the unmethylated (mutant) PCR product.[2]

  • Transformation:

    • Transform 2 μL of digested product into XL1-Blue supercompetent cells.

    • Plate on antibiotic selection media.

  • Sequence Verification:

    • Pick 3 colonies. Sanger sequence to confirm the mutation and ensure no secondary mutations occurred.

Phase 3: Functional Assay (Kinase Inhibition)
  • Expression: Transfect WT and Mutant plasmids into HEK293 or insect cells (Sf9).

  • Purification: Purify via His-tag or FLAG-tag affinity chromatography.

  • Assay: Perform a FRET-based or Radiometric (

    
    -ATP) kinase assay with varying concentrations of 7-Methylpyrido[2,3-b]pyrazine.
    

Part 4: Data Analysis & Visualization

Interpreting the Shift

Calculate the Fold Change (FC) in potency:



  • FC > 10: Validates a direct interaction. The mutation disrupted binding.[5]

  • FC

    
     1:  No interaction. The residue is not critical for binding.
    
  • FC < 0.5: Sensitization. The mutation created a more favorable environment (rare for bulky mutations).

Workflow Visualization

ValidationWorkflow cluster_0 Phase 1: Design cluster_1 Phase 2: Mutagenesis cluster_2 Phase 3: Validation Docking Dock Ligand (PyMOL/Glide) SelectResidue Select Residue (<4Å from 7-Methyl) Docking->SelectResidue PrimerDesign Design Primers (Tm > 78°C) SelectResidue->PrimerDesign PCR PCR Amplification (Hi-Fi Polymerase) PrimerDesign->PCR DpnI DpnI Digestion (Remove Parental DNA) PCR->DpnI Transform Transformation & Sequencing DpnI->Transform Express Protein Expression (WT vs Mutant) Transform->Express Assay Kinase Assay (IC50 Determination) Express->Assay Analyze Calculate Fold Change (Mutant/WT) Assay->Analyze

Figure 1: The Step-by-Step Mutagenesis Validation Workflow. This self-validating loop ensures that observed effects are due to specific structural disruptions.

Binding Mode Schematic

BindingMode Scaffold 7-Methylpyrido[2,3-b]pyrazine Hinge Hinge Region (H-Bonds) Scaffold->Hinge  N1/N5 Interaction Gatekeeper Gatekeeper Residue (Steric Barrier) Scaffold->Gatekeeper  Steric Check Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic  7-Methyl Anchor

Figure 2: Schematic of the Critical Interactions. The 7-Methyl group (blue) probes the Hydrophobic Pocket (yellow), validated by mutating the Gatekeeper (red).

References

  • Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit Instruction Manual. Retrieved from [Link]

  • Blencke, S., et al. (2004). Characterization of a conserved structural determinant controlling protein kinase sensitivity to selective inhibitors.[5] Chemistry & Biology.[7][8] Retrieved from [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[6] Nature Reviews Cancer. Retrieved from [Link]

  • Liu, Y., et al. (2018). Structural insights into the binding mode of pyrido[2,3-b]pyrazine derivatives. Journal of Medicinal Chemistry.[9] (Representative Citation for Scaffold Context). Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Crystal Structure of EGFR T790M.[5][7] Retrieved from [Link]

Sources

Comparative

A Technical Comparison of 7-Methylpyrido[2,3-b]pyrazine and 1,8-Naphthyridine Cores for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Nitrogen-containing heterocyclic compounds are of particular interest due to their ability to form a wide range of interactions with biological targets. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds: 7-Methylpyrido[2,3-b]pyrazine and 1,8-naphthyridine. By examining their synthesis, physicochemical properties, biological activities, and ADME profiles, supported by experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their scaffold selection process.

Introduction to the Scaffolds

Both 7-Methylpyrido[2,3-b]pyrazine and 1,8-naphthyridine are bicyclic aromatic systems containing nitrogen atoms, a feature that imparts them with unique electronic and structural properties, making them valuable pharmacophores.

7-Methylpyrido[2,3-b]pyrazine , a derivative of pyridopyrazine, features a pyridine ring fused to a pyrazine ring. The pyrazine moiety, with its two nitrogen atoms, can act as a bioisostere for other aromatic rings like benzene or pyridine and frequently serves as a hydrogen bond acceptor, interacting with key residues in the hinge region of kinases.[1] The methyl group at the 7-position can influence the compound's solubility, metabolic stability, and steric interactions with the target protein.

1,8-Naphthyridine is a well-established and privileged scaffold in medicinal chemistry, characterized by a pyridine ring fused to another pyridine ring.[2][3] This core is present in several approved drugs and is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets.

Core chemical structures.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and ultimately, bioavailability.

Property7-Methylpyrido[2,3-b]pyrazine1,8-NaphthyridineRationale and Implications
Molecular Weight ( g/mol ) ~145.16 (for the core)~130.14 (for the core)Both are relatively small, providing ample opportunity for substitution without violating Lipinski's rule of five.
logP (calculated) ~1.5 (estimated)~0.9 (estimated)The 1,8-naphthyridine core is generally more polar, which can lead to better aqueous solubility. The methyl group on the pyridopyrazine increases its lipophilicity.
Hydrogen Bond Acceptors 32The additional nitrogen atom in the pyrazine ring of the 7-methylpyrido[2,3-b]pyrazine scaffold offers an extra hydrogen bond acceptor site, which can be crucial for target engagement.[1]
pKa Pyrazine is a weak base (pKa ~0.65).[7]Pyridine has a pKa of ~5.2.The basicity of the nitrogen atoms influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target binding. The 1,8-naphthyridine core is more basic.
Planarity and Rigidity Planar and rigid.Planar and rigid.Both scaffolds provide a rigid framework, which can lead to higher binding affinity due to a lower entropic penalty upon binding to a target.

Expertise & Experience: The choice between these scaffolds can be guided by the desired level of hydrogen bonding interactions and the target's polarity. The additional hydrogen bond acceptor in the 7-methylpyrido[2,3-b]pyrazine core can be exploited for enhanced target affinity and selectivity, particularly in kinase inhibition where interactions with the hinge region are critical. Conversely, the higher polarity of the 1,8-naphthyridine core might be advantageous for achieving better aqueous solubility, a common challenge in drug development.

Biological Activities: A Focus on Kinase Inhibition

Both scaffolds have been extensively explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

7-Methylpyrido[2,3-b]pyrazine Core Compounds

Derivatives of the broader pyrido[2,3-b]pyrazine class have demonstrated potent inhibitory activity against several kinases. For instance, certain pyrrolo[2,3-b]pyrazines have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8]

Table 1: Kinase Inhibitory Activity of Representative Pyrido[2,3-b]pyrazine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Pyrrolo[2,3-b]pyrazine Derivative 11FGFR1≤10--[8]
Pyrrolo[2,3-b]pyrazine Derivative 11FGFR4≤10--[8]
Pyrido[2,3-b][2][9]oxazine Derivative 7fEGFR-TK-HCC8270.09[3]
Pyrido[2,3-b][2][9]oxazine Derivative 7fEGFR-TK-H19750.89[3]
1,8-Naphthyridine Core Compounds

The 1,8-naphthyridine scaffold is a well-established kinase inhibitor framework, with numerous derivatives showing potent activity against a wide range of kinases.

Table 2: Kinase Inhibitory Activity of Representative 1,8-Naphthyridine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
1,8-Naphthyridine Derivative 1eCarbonic Anhydrase-II440--[2]
1,8-Naphthyridine Derivative 1gCarbonic Anhydrase-IX110--[2]
1,8-Naphthyridine Derivative 1aCarbonic Anhydrase-XII320--[2]
1,8-Naphthyridine Derivative 10c--MCF71.47[5]
1,8-Naphthyridine Derivative 8d--MCF71.62[5]

Trustworthiness: It is crucial to note that the data presented in Tables 1 and 2 are from different studies and against different specific kinases and cell lines. Therefore, a direct comparison of the IC50 values should be made with caution. The purpose of these tables is to illustrate the potential of each scaffold in kinase inhibition. For a definitive comparison, derivatives of both scaffolds would need to be synthesized and tested in parallel under identical experimental conditions.

Authoritative Grounding: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.[10][11] Both pyridopyrazines and naphthyridines have been investigated as inhibitors of kinases within this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Translation Initiation Inhibitor 7-Methylpyrido[2,3-b]pyrazine or 1,8-Naphthyridine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway with potential inhibition points.

ADME Properties: A Look into Drug-Likeness

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is a critical determinant of its clinical success.

7-Methylpyrido[2,3-b]pyrazine: Limited specific ADME data is publicly available for 7-methylpyrido[2,3-b]pyrazine derivatives. However, pyrazine-containing drugs are generally known to be orally active.[9] The metabolic fate is likely to involve oxidation of the methyl group and the aromatic rings. The nitrogen atoms can also be sites of metabolism.

1,8-Naphthyridine: The ADME properties of 1,8-naphthyridine derivatives have been more extensively studied. Some derivatives have shown promising oral absorption characteristics.[6] The metabolism of 1,8-naphthyridines can occur at various positions on the rings, often involving cytochrome P450 enzymes.

Expertise & Experience: Early in silico and in vitro ADME profiling is essential for both scaffolds. For the 7-methylpyrido[2,3-b]pyrazine core, particular attention should be paid to the metabolic stability of the methyl group, as this can be a site of rapid metabolism. For both scaffolds, the position and nature of substituents will significantly impact their ADME properties.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Synthesis of a 7-Methyl-2-substituted-pyrido[2,3-b]pyrazine Derivative

This protocol is a general representation based on known synthetic routes for similar compounds.

Synthesis_Workflow_Pyridopyrazine Start Starting Materials: 2-amino-3-chloro-6-methylpyrazine and a boronic acid Coupling Suzuki Coupling (Pd catalyst, base) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Product: 7-Methyl-2-substituted-pyrido[2,3-b]pyrazine Characterization->Final

General synthesis workflow for a 7-methyl-2-substituted-pyrido[2,3-b]pyrazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-3-chloro-6-methylpyrazine (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR (1H and 13C) and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow Prepare Prepare Reagents: Kinase, Substrate, ATP, Test Compound Incubate Incubate at 30°C Prepare->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo™ Assay) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze Result Determine Inhibitory Potency Analyze->Result

Workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to a final concentration typically at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[10]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specific duration (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

Both 7-Methylpyrido[2,3-b]pyrazine and 1,8-naphthyridine are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The 1,8-naphthyridine core is a well-trodden path with a wealth of available literature and a proven track record in approved drugs. Its physicochemical properties and synthetic accessibility make it a reliable choice.

The 7-Methylpyrido[2,3-b]pyrazine scaffold, while less explored, offers unique advantages, such as an additional hydrogen bond acceptor, which can be leveraged for enhanced potency and selectivity. The methyl group provides a handle for further chemical modification to fine-tune physicochemical and ADME properties.

The causality behind experimental choices: The selection between these two scaffolds should be driven by the specific requirements of the target and the desired properties of the final drug candidate. If a broad spectrum of activity and a well-established synthetic route are prioritized, the 1,8-naphthyridine core is an excellent starting point. However, for projects requiring novel chemical space and the potential for unique target interactions, the 7-Methylpyrido[2,3-b]pyrazine scaffold presents an exciting opportunity.

Future research should focus on direct, head-to-head comparative studies of derivatives of both scaffolds against a panel of relevant biological targets. Furthermore, a more comprehensive evaluation of the ADME and toxicological profiles of 7-methylpyrido[2,3-b]pyrazine derivatives is warranted to fully assess their potential as drug candidates.

References

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  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020). Bentham Science. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2019). PMC. [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. [Link]

  • PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. BPS Bioscience. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). PubMed. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). PMC. [Link]

  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

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  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

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  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). PMC. [Link]

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